molecular formula C13H13FN2O2S B2554572 Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate CAS No. 886499-02-1

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate

Cat. No.: B2554572
CAS No.: 886499-02-1
M. Wt: 280.32
InChI Key: PQXBICWYNCLJFE-UHFFFAOYSA-N
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Description

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluoro-phenylamino group attached to the thiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate typically involves the reaction of 4-fluoroaniline with thiazole-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring into a dihydrothiazole derivative.

    Substitution: The fluoro-phenylamino group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are of interest due to their diverse biological activities.

    Biology: This compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The fluoro-phenylamino group may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate can be compared with other thiazole derivatives such as:

    2-(4-Chlorophenylamino)-thiazole: Similar structure but with a chlorine atom instead of fluorine, which may alter its biological activity.

    2-(4-Methylphenylamino)-thiazole: Contains a methyl group, potentially affecting its chemical reactivity and biological properties.

    2-(4-Nitrophenylamino)-thiazole: The presence of a nitro group can significantly change its electronic properties and reactivity.

This compound stands out due to the presence of the fluoro group, which can enhance its stability and bioactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXBICWYNCLJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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